molecular formula C15H22ClNO3 B4976908 4-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}morpholine

4-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}morpholine

Cat. No. B4976908
M. Wt: 299.79 g/mol
InChI Key: AWMXVEVFZROSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}morpholine, commonly known as CMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPO is a chelating agent that is widely used in the extraction and separation of actinide and lanthanide ions from nuclear waste.

Scientific Research Applications

CMPO has been widely used in the extraction and separation of actinide and lanthanide ions from nuclear waste. The use of CMPO in nuclear waste management has been extensively studied and has shown promising results. CMPO has also been used in the purification of rare earth elements, which are essential for the production of high-tech devices such as smartphones, laptops, and electric vehicles.

Mechanism of Action

CMPO acts as a chelating agent, meaning it forms a complex with the metal ions present in the nuclear waste. The complex formation occurs through the coordination of the oxygen atoms in the CMPO molecule with the metal ions. The resulting complex is then extracted from the nuclear waste using an organic solvent.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of CMPO. However, studies have shown that CMPO has low toxicity and is not mutagenic or carcinogenic. CMPO has also been shown to have a low environmental impact.

Advantages and Limitations for Lab Experiments

CMPO has several advantages for lab experiments. It is a highly selective chelating agent, which means it can selectively extract specific metal ions from the nuclear waste. CMPO is also stable and can be used under a wide range of conditions. However, CMPO has some limitations, such as its high cost and the need for specialized equipment for its synthesis and extraction.

Future Directions

There are several future directions for the research on CMPO. One area of research is the development of more efficient and cost-effective methods for the extraction and separation of actinide and lanthanide ions from nuclear waste. Another area of research is the use of CMPO in the purification of rare earth elements for the production of high-tech devices. Additionally, research on the biochemical and physiological effects of CMPO is needed to ensure its safe use in various applications.
Conclusion:
In conclusion, CMPO is a chelating agent that has significant potential applications in various fields, including nuclear waste management and rare earth element purification. The synthesis method of CMPO is well-established, and its mechanism of action is well-understood. While there is limited research on the biochemical and physiological effects of CMPO, it has been shown to have low toxicity and a low environmental impact. Future research on CMPO should focus on the development of more efficient and cost-effective methods for its use and the investigation of its biochemical and physiological effects.

Synthesis Methods

The synthesis of CMPO involves the reaction of 2-chloro-4-methylphenol with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol. This intermediate product is then reacted with morpholine to form CMPO. The synthesis method is well-established and has been extensively studied in the literature.

properties

IUPAC Name

4-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO3/c1-13-2-3-15(14(16)12-13)20-11-10-19-9-6-17-4-7-18-8-5-17/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMXVEVFZROSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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